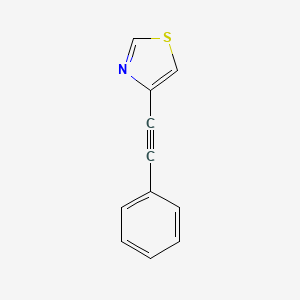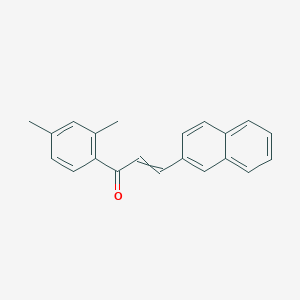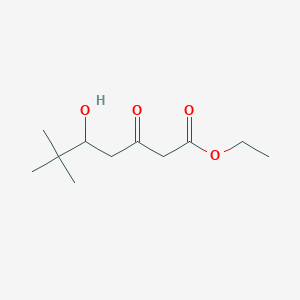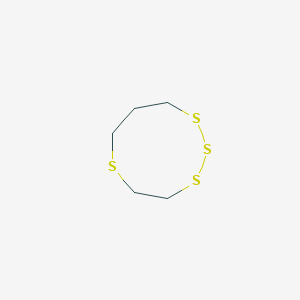![molecular formula C13H24O B14329547 Bicyclo[10.1.0]tridecan-1-ol CAS No. 110811-56-8](/img/structure/B14329547.png)
Bicyclo[10.1.0]tridecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[1010]tridecan-1-ol is a unique organic compound characterized by its bicyclic structure It consists of a tridecane backbone with a hydroxyl group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[10.1.0]tridecan-1-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group. One common method includes the cyclization of a suitable precursor under specific conditions to form the bicyclic framework. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Bicyclo[10.1.0]tridecan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
Bicyclo[10.1.0]tridecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Bicyclo[10.1.0]tridecan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The pathways involved may include enzymatic reactions and other biochemical processes.
相似化合物的比较
Similar Compounds
cis-Bicyclo[10.1.0]tridecane: A stereoisomer with similar structural features but different spatial arrangement.
n-Tridecan-1-ol: A linear alcohol with a similar carbon chain length but lacking the bicyclic structure.
Uniqueness
Bicyclo[10.1.0]tridecan-1-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its linear and other cyclic counterparts. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
属性
CAS 编号 |
110811-56-8 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
bicyclo[10.1.0]tridecan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-10-8-6-4-2-1-3-5-7-9-12(13)11-13/h12,14H,1-11H2 |
InChI 键 |
COKXSDKPKBYDIG-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC2(CC2CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)



![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)


![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)


